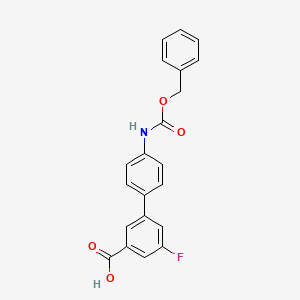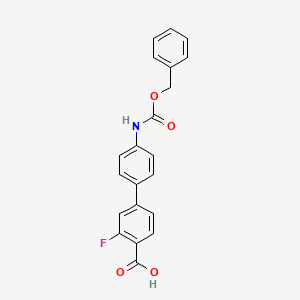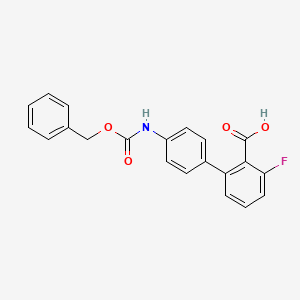
4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid (4-Cbz-APBA) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of benzoic acid and has a molecular weight of 312.34 g/mol. 4-Cbz-APBA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% has been used in scientific research for a variety of applications, including drug discovery, drug delivery, and biochemical and physiological studies. It has been used as a substrate for the synthesis of various compounds, such as peptides, polymers, and small molecules. It has also been used in the study of enzyme kinetics, receptor binding, and signal transduction pathways.
作用機序
4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% is a substrate for various enzymes, including cytochrome P450, glutathione transferases, and monoamine oxidases. It can also bind to various receptors, including G-protein-coupled receptors and nuclear receptors. The binding of 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% to these receptors can activate or inhibit various signaling pathways, leading to changes in gene expression, protein synthesis, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% have been studied extensively in both in vitro and in vivo studies. Studies have shown that 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% can modulate the activity of various enzymes, receptors, and signaling pathways. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to modulate the activity of various hormones, such as insulin, glucagon, and cortisol. In addition, 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
The main advantage of using 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% in laboratory experiments is its high solubility in water and other solvents. This makes it easy to use in a wide variety of experiments. In addition, 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% is relatively stable and has a long shelf life. However, there are some limitations to using 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, it is toxic in high concentrations and can cause skin irritation. In addition, it can interact with other compounds, leading to unexpected results.
将来の方向性
The future directions for 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% research include further studies on its biochemical and physiological effects in both in vitro and in vivo models. In addition, further studies are needed to better understand its mechanism of action and to identify new potential applications. Furthermore, research is needed to develop new methods for synthesizing 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% and to improve existing synthesis methods. Finally, research is needed to develop new ways to deliver 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% to target tissues and to improve existing delivery methods.
合成法
4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% is synthesized by reacting 4-aminophenol and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is purified by column chromatography. The product is then dried and stored in a cool and dry place. The yield of the reaction is typically in the range of 60-80%.
特性
IUPAC Name |
2-methoxy-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-20-13-17(9-12-19(20)21(24)25)16-7-10-18(11-8-16)23-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZRYIISQMDTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


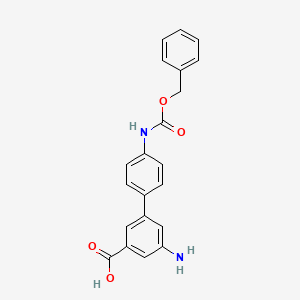
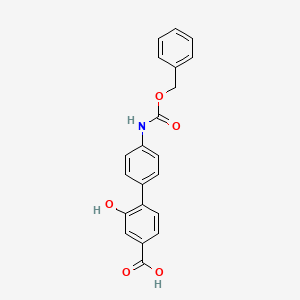
![4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413400.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6413401.png)


![5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413428.png)
